Sodium heparin

Description

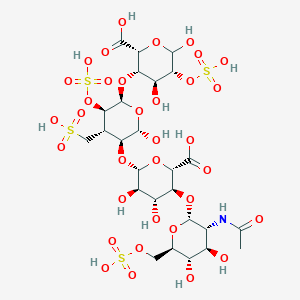

Structure

2D Structure

Properties

Molecular Formula |

C26H41NO34S4 |

|---|---|

Molecular Weight |

1039.9 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1 |

InChI Key |

ZFGMDIBRIDKWMY-PASTXAENSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |

Synonyms |

alpha Heparin alpha-Heparin Heparin Heparin Sodium Heparin, Sodium Heparin, Unfractionated Heparinic Acid Liquaemin Sodium Heparin Unfractionated Heparin |

Origin of Product |

United States |

Historical Trajectories and Modern Research Significance of Sodium Heparin

The journey of sodium heparin from a laboratory curiosity to an indispensable research tool is a testament to a century of scientific investigation. Its discovery in 1916 by Jay McLean, a medical student at Johns Hopkins University, was incidental to his work on pro-coagulant substances. edpsciences.orgwikipedia.org Initially isolated from canine liver cells, the substance was named "heparin" by William H. Howell, under whose guidance McLean was working. ub.eduwikipedia.org Early work focused on purifying this water-soluble polysaccharide anticoagulant, and by the 1930s, improved purification methods led to the first clinical trials. researchgate.net

The elucidation of heparin's structure proved to be a complex challenge, but by the 1960s, the basic repeating disaccharide unit was established. researchgate.net It is primarily composed of alternating units of a uronic acid (either L-iduronic acid or D-glucuronic acid) and D-glucosamine, with extensive sulfation at various positions. researchgate.netedpsciences.org This high degree of sulfation gives heparin the highest negative charge density of any known biological macromolecule. researchgate.net

In modern research, this compound's significance has broadened considerably. Beyond its clinical use, it serves as a critical tool for studying a vast array of biological processes. Scientists utilize heparin to investigate protein-GAG interactions, which are fundamental to cell signaling, inflammation, viral pathogenesis, and cancer biology. researchgate.netnih.govmdpi.com Its ability to interact with a wide range of proteins—estimated to be over 250—makes it an invaluable probe for understanding the roles of endogenous heparan sulfate (B86663) proteoglycans in health and disease. researchgate.net Furthermore, research into non-anticoagulant forms of heparin is opening new avenues for therapeutic development in areas like oncology and inflammatory diseases, where the anticoagulant effects are not desired. nih.govnih.gov

Foundational Research Paradigms in Glycosaminoglycan Biology and Chemistry

Glycosaminoglycans (GAGs) are long, linear polysaccharides that are vital components of the extracellular matrix and cell surfaces, where they participate in a multitude of biological processes. acs.orgnih.gov The study of sodium heparin is deeply intertwined with the foundational principles of GAG biology and chemistry.

The core of heparin's structure is its repeating disaccharide unit, which is subject to extensive and variable sulfation. chemicalbook.com The most common disaccharide unit consists of a 2-O-sulfated iduronic acid and a 6-O-sulfated, N-sulfated glucosamine (B1671600). researchgate.net The specific pattern of sulfation along the polysaccharide chain is critical for its interaction with various proteins. chemicalbook.com For instance, the well-characterized interaction with antithrombin III, which is central to its anticoagulant activity, is mediated by a specific pentasaccharide sequence containing a rare 3-O-sulfated glucosamine residue. ahajournals.org

Table 1: Common Disaccharide Units in Heparin

| Uronic Acid | Glucosamine | Linkage |

|---|---|---|

| α-L-Iduronic acid (IdoA) | α-D-Glucosamine (GlcN) | (1→4) |

| β-D-Glucuronic acid (GlcA) | α-D-Glucosamine (GlcN) | (1→4) |

Data sourced from multiple biochemical studies on heparin structure.

The biosynthesis of heparin occurs in the Golgi apparatus of mast cells as a proteoglycan called serglycin. ub.edu A series of enzymatic modifications, including N-deacetylation/N-sulfation, epimerization of glucuronic acid to iduronic acid, and O-sulfation at various positions, results in the final highly sulfated heparin structure. nih.gov

Studying the interactions between heparin and proteins is a key paradigm in GAG research. A variety of biophysical and biochemical methods are employed for this purpose. researchgate.net

Table 2: Research Techniques for Studying Heparin-Protein Interactions

| Technique | Information Obtained |

|---|---|

| Surface Plasmon Resonance (SPR) | Kinetics (on/off rates) and affinity of binding. ahajournals.orgpeerj.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic data (enthalpy, entropy) and binding affinity. ahajournals.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the complex in solution. ahajournals.orgoup.com |

| Affinity Chromatography | Used to isolate and identify heparin-binding proteins. ahajournals.org |

| X-ray Crystallography | High-resolution 3D structure of the heparin-protein complex. ahajournals.org |

This table summarizes common methods used in the field.

These techniques, often used in combination, have been instrumental in mapping the binding sites on proteins and identifying the specific sulfation patterns on heparin required for interaction. oup.comnih.gov

Contemporary Challenges and Emerging Directions in Sodium Heparin Inquiry

Glycosaminoglycan Architecture of this compound

This compound is a member of the glycosaminoglycan (GAG) family, a class of linear, negatively charged polysaccharides. acs.org Its fundamental structure is built upon a repeating sequence of disaccharide units, which undergo extensive enzymatic modifications, leading to a high degree of structural diversity. nih.gov

Disaccharide Repeating Units and Linkage Region Characteristics

The backbone of heparin consists of repeating disaccharide units composed of a uronic acid, which can be either L-iduronic acid (IdoA) or D-glucuronic acid (GlcA), linked to a glucosamine (B1671600) (GlcN) residue. diva-portal.org These units are connected by α(1→4) glycosidic bonds. diva-portal.org The initial biosynthetic product is heparosan, a polymer of [→4)-β-D-glucuronic acid-(1→4)-N-acetyl-α-D-glucosamine-(1→]n. glycoforum.gr.jp This precursor undergoes a series of enzymatic modifications, including N-deacetylation and N-sulfation of the glucosamine, and C5-epimerization of glucuronic acid to iduronic acid. glycoforum.gr.jp

The predominant disaccharide unit in mature heparin is composed of a 2-O-sulfated iduronic acid linked to a 6-O-sulfated, N-sulfated glucosamine (IdoA2S-GlcNS6S). nih.gov However, variations in this basic structure are common, contributing to the molecule's heterogeneity. nih.gov

The heparin polymer is attached to a core protein via a specific linkage region with the tetrasaccharide sequence: GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser. glycoforum.gr.jp This linkage region serves as the primer for the polymerization of the repeating disaccharide units. glycoforum.gr.jp

Detailed Analysis of Sulfation Patterns and Positional Isomerism

The extensive sulfation of heparin is a key feature responsible for its high negative charge density and biological activity. nih.gov Sulfation can occur at several positions on the disaccharide unit: the 2-O position of iduronic acid, and the N-, 3-O, and 6-O positions of glucosamine. nih.gov The most common sulfation pattern is the trisulfated disaccharide, IdoA2S-GlcNS6S. nih.gov

The variability in the placement of sulfate groups leads to significant positional isomerism. researchgate.net For instance, within a single heparin chain, some glucosamine residues may be N-acetylated instead of N-sulfated, and the degree and position of O-sulfation can vary. diva-portal.org This microheterogeneity is not random but is believed to encode specific biological information, allowing heparin to interact with a wide array of proteins. nih.govnih.gov The average heparin disaccharide contains approximately 2.7 sulfate groups. nih.gov

| Position | Sugar Residue | Common Modification |

|---|---|---|

| 2-O | Iduronic Acid | Sulfate |

| N- | Glucosamine | Sulfate or Acetyl |

| 3-O | Glucosamine | Sulfate (rare but functionally significant) |

| 6-O | Glucosamine | Sulfate |

Conformational Flexibility and Iduronic Acid Dynamics in Solution

A unique characteristic of heparin's structure is the conformational flexibility of the L-iduronic acid (IdoA) residue. nih.gov Unlike most other hexopyranoses, which adopt a stable chair conformation, IdoA can exist in equilibrium between the 1C4 chair and the 2SO skew-boat conformations. oup.comcapes.gov.br This conformational flexibility is influenced by the surrounding sulfation pattern and its position within the polysaccharide chain. oup.com

Molecular Weight Distribution and Polydispersity of this compound

This compound is not a single molecular entity but a population of polysaccharide chains with a wide range of molecular weights. This polydispersity is a critical parameter in the characterization and standardization of heparin preparations. tandfonline.com

Oligosaccharide Profiling and Chain Length Heterogeneity

Heparin chains exhibit significant heterogeneity in their length, with molecular weights typically ranging from 3,000 to 30,000 Da, and an average molecular weight between 15,000 and 19,000 Da. researchgate.netnih.gov This variation in chain length arises from the biosynthetic process and subsequent purification methods.

Oligosaccharide profiling, which involves the analysis of smaller heparin fragments, is a powerful tool for characterizing this heterogeneity. nih.gov This can be achieved through controlled enzymatic or chemical depolymerization of heparin, followed by separation and analysis of the resulting oligosaccharides. nih.gov This approach provides detailed information about the distribution of different chain lengths and the prevalence of specific structural motifs within the heparin population. researchgate.net

Advanced Techniques for Molecular Weight Determination (e.g., Analytical Ultracentrifugation, SEC)

Accurate determination of the molecular weight distribution of heparin is essential for its quality control. nih.gov Several advanced analytical techniques are employed for this purpose.

Size Exclusion Chromatography (SEC) , also known as gel permeation chromatography, is the most common method for determining the molecular weight profile of polymers like heparin. mit.edu In SEC, molecules are separated based on their hydrodynamic volume as they pass through a porous gel. mit.edu For unfractionated heparin, SEC is often coupled with refractive index and light scattering detectors to obtain absolute molecular weight measurements without the need for specific calibration standards. mit.educhromatographyonline.com

Analytical Ultracentrifugation (AUC) is another powerful technique that can provide an independent measurement of molecular weight. mit.edu By observing the sedimentation behavior of molecules in a strong centrifugal field, AUC can determine the molecular weight and provide information about the sample's polydispersity. usp.org Results from AUC have shown excellent agreement with those obtained by SEC, validating the accuracy of both methods for heparin analysis. mit.edu

| Technique | Principle of Separation/Detection | Information Obtained |

|---|---|---|

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Molecular weight distribution, average molecular weights (Mw, Mn), and polydispersity index. mit.edu |

| Analytical Ultracentrifugation (AUC) | Measurement of sedimentation velocity or equilibrium in a centrifugal field. | Absolute molecular weight, information on polydispersity and conformation. usp.org |

Source-Dependent Structural Variations in this compound

The structure of heparin is not uniform; it exhibits variations based on the animal species and even the specific tissue from which it is extracted. researchgate.net These differences can have implications for its biological activity.

Comparative Structural Analysis of Porcine and Bovine Derived Heparins

Heparin sourced from porcine (pig) intestines and bovine (cow) tissues, such as lung and intestinal mucosa, display notable structural and compositional differences. nih.gov While both are primarily composed of repeating disaccharide units of uronic acid and glucosamine, the pattern and degree of sulfation, a key determinant of anticoagulant activity, vary. nih.govnih.govub.edu

Porcine intestinal heparin generally exhibits a higher degree of sulfation and, consequently, a higher anticoagulant potency compared to bovine intestinal heparin. researchgate.netresearchgate.net Bovine intestinal heparin is characterized as being less sulfated, with a particularly lower level of 6-O-sulfation. ub.edu It also has a higher proportion of 6-desulfated α-glucosamine units. researchgate.net These structural distinctions result in bovine heparin having a lower specific anti-Xa and anti-IIa activity. nih.gov

Two-dimensional nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating these differences, revealing distinct spectral fingerprints for porcine and bovine heparins. researchgate.net

| Feature | Porcine Intestinal Heparin (HPI) | Bovine Intestinal Heparin (HBI) |

| Anticoagulant Potency | Higher (approx. 180 IU/mg) researchgate.net | Lower (approx. 100-135 IU/mg) researchgate.netnih.gov |

| Degree of Sulfation | Higher ub.edu | Lower ub.edu |

| 6-O-Sulfation | Higher ub.edu | Lower ub.edu |

| 6-desulfated α-glucosamine units | Lower | Higher researchgate.net |

| Anti-Xa/Anti-IIa Activity | Higher nih.gov | Lower nih.gov |

Impact of Extraction and Purification Methodologies on Heparin Structure

The methods used to extract and purify heparin from animal tissues can introduce structural modifications. The industrial process is complex, often involving steps like proteolytic digestion, ion-exchange chromatography, and precipitation. mdpi.com These processes are typically proprietary secrets of manufacturers. mdpi.com

The choice of proteolytic enzymes (e.g., trypsin, papain, alcalase) and chemical treatments can influence the final structure and purity of the heparin product. mdpi.combiomedres.us Initial extraction protocols sometimes used low pH and high concentrations of ammonium (B1175870) sulfate for precipitation. mdpi.com Modern methods often rely on the high negative charge of heparin for purification using anion-exchange resins. biomedres.us

Characterization of Structurally Related Impurities in this compound

Given its biological origin and complex processing, this compound can contain various structurally related impurities. These can be endogenous, co-extracted from the source tissue, or process-related, arising from the manufacturing steps.

Detection and Quantification of Oversulfated Chondroitin (B13769445) Sulfate (OSCS)

Oversulfated chondroitin sulfate (OSCS) is a semisynthetic contaminant that has been identified in some heparin preparations. nih.gov It is not a naturally occurring impurity. Various analytical techniques have been developed for its detection and quantification.

Capillary electrophoresis (CE) is a robust method for determining OSCS levels. nih.gov One CE method involves the acidic hydrolysis of heparin and OSCS, followed by derivatization of the resulting hexosamines (glucosamine from heparin and galactosamine from OSCS) and separation. This technique can detect OSCS down to a level of 1% and has been used to quantify contamination levels as high as 39.7% in some samples. nih.gov Improved CE methods allow for the determination of OSCS down to the 0.05% (w/w) level. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. 1H-NMR can identify OSCS by a characteristic signal from its N-acetyl group. researchgate.net The limit of detection for OSCS by NMR can be as low as 0.1% relative to the heparin content. researchgate.net High-performance liquid chromatography (HPLC) with a strong anion-exchange (SAX) column is also utilized, with a reported limit of detection for OSCS at 0.03%. acs.orgresearchgate.net

| Analytical Method | Limit of Detection (LOD) / Quantification (LOQ) | Key Features |

| Capillary Electrophoresis (CE) | LOD: ~1% nih.gov, Improved Method LOD: 0.05% (w/w) researchgate.net | Involves hydrolysis and derivatization; can be highly specific with enzymatic treatment. nih.gov |

| Nuclear Magnetic Resonance (NMR) | LOD: 0.1% researchgate.net | Identifies characteristic signals of OSCS. researchgate.net |

| High-Performance Liquid Chromatography (HPLC-SAX) | LOD: 0.03%, LOQ: 0.1% acs.orgresearchgate.net | Uses strong anion-exchange columns for separation. acs.org |

| Molecular Beacon-Based Fluorescent Assay | 0.01% w/w acs.org | A rapid, enzyme-free method based on competitive binding. acs.org |

Analysis of Dermatan Sulfate and Other Endogenous Glycosaminoglycan Impurities

Dermatan sulfate (DS), also known as chondroitin sulfate B, is the most common natural impurity found in heparin, typically present at levels of 1-7%. nih.gov It is a glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine and a uronic acid. researchgate.netnih.gov Other endogenous GAGs like chondroitin sulfate can also be present. researchgate.net

These impurities can be analyzed using techniques similar to those for OSCS. Capillary electrophoresis can separate and quantify dermatan sulfate, with some methods achieving detection down to 0.5% (w/w). researchgate.net 1H-NMR can also identify dermatan sulfate through its specific methyl signal. nihs.go.jp Weak anion exchange (WAX) chromatography coupled with NMR has been developed for the separation and identification of dermatan sulfate and chondroitin sulfate A from heparin. acs.org

Identification of Process-Related Structural Modifications (e.g., desulfation, epoxides, galacturonic moieties)

The chemical conditions during manufacturing can lead to modifications of the heparin structure itself, creating process-related impurities.

Desulfation: As mentioned, 2-O desulfation of uronic acids is a primary degradation mechanism, particularly under basic conditions. frontiersin.org This process can proceed through an epoxy intermediate. frontiersin.org Even heparin with an average of one modified (desulfated) disaccharide per chain can still meet pharmacopeial requirements. frontiersin.org

Epoxides and Galacturonic Moieties: The epoxy intermediate formed during 2-O desulfation can subsequently hydrolyze. This hydrolysis can either regenerate the iduronic acid or form a galacturonic acid residue, an unnatural moiety in heparin. frontiersin.org

Oxidative Modifications: The use of strong oxidizing agents, such as potassium permanganate, during manufacturing can lead to novel oxidative modifications of the heparin chain. nih.gov For example, specific N-acetylglucosamine residues can be oxidized, resulting in characteristic signals in the 1H NMR spectrum. nih.gov

These subtle structural changes can be identified and characterized using advanced analytical techniques, including various forms of chromatography and 2D NMR spectroscopy. nih.govfrontiersin.org

Enzymatic Pathways Governing Heparin Biosynthesis

The biosynthesis of heparin and heparan sulfate is a multi-step process that begins with the formation of a precursor polysaccharide chain, which is then extensively modified by a suite of Golgi-localized enzymes. glycoforum.gr.jppnas.org This intricate enzymatic assembly line is responsible for generating the vast structural diversity observed in these molecules, which in turn dictates their specific biological activities. rsc.orgnih.gov

Golgi-Localized Enzymes and Their Concerted Action

The modification of the heparin/heparan sulfate backbone is a highly orchestrated process carried out by several key enzymes residing in the Golgi apparatus. rndsystems.comrsc.orgmdpi.com These enzymes act in a sequential and concerted manner to introduce the characteristic structural features of heparin, such as N-sulfation, epimerization of uronic acids, and O-sulfation at various positions. glycoforum.gr.jp

N-Deacetylase/N-Sulfotransferases (NDSTs): The initial and critical modification step is catalyzed by bifunctional enzymes known as N-deacetylase/N-sulfotransferases (NDSTs). oup.comuniprot.org These enzymes first remove acetyl groups from N-acetylglucosamine (GlcNAc) residues within the growing polysaccharide chain and subsequently transfer a sulfate group to the newly exposed amino group, forming N-sulfoglucosamine (GlcNS). oup.comuniprot.org This N-sulfation is a prerequisite for most of the subsequent modifications. oup.com There are four known NDST isoforms in humans, with NDST1 being primarily responsible for heparan sulfate synthesis in most cells, while NDST2 is the key enzyme for the production of highly sulfated heparin in mast cells. rndsystems.comnih.gov

C5-Epimerase: Following N-sulfation, the D-glucuronic acid (GlcA) residues adjacent to the newly formed GlcNS units can be converted to L-iduronic acid (IdoA) by the action of D-glucuronyl C5-epimerase (GLCE). researchgate.netuniprot.orgdiva-portal.org This epimerization reaction is reversible and introduces conformational flexibility to the polysaccharide chain, which is crucial for creating specific protein-binding sites. researchgate.net The conversion of GlcA to IdoA is a key step in generating the structural diversity of heparin and heparan sulfate. researchgate.netdiva-portal.org

Sulfotransferases: A variety of sulfotransferases are responsible for the O-sulfation of the heparin/heparan sulfate chain, adding sulfate groups at specific positions on the monosaccharide units. sigmaaldrich.com These enzymes use 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the high-energy sulfate donor. sigmaaldrich.com The main types of O-sulfotransferases involved are:

Heparan Sulfate 2-O-Sulfotransferase (HS2ST): This enzyme transfers a sulfate group to the C2 position of IdoA and, to a lesser extent, GlcA residues. diva-portal.orgportlandpress.com

Heparan Sulfate 6-O-Sulfotransferases (HS6STs): These enzymes, with at least three isoforms identified, catalyze the sulfation at the C6 position of glucosamine residues. diva-portal.orgresearchgate.net

Heparan Sulfate 3-O-Sulfotransferases (HS3STs): This family consists of seven isoforms that add a sulfate group to the C3 position of glucosamine residues. nih.govpnas.org The action of specific HS3ST isoforms, particularly HS3ST1, is critical for creating the specific pentasaccharide sequence that confers high-affinity binding to antithrombin, the basis of heparin's anticoagulant activity. pnas.orgpnas.org

The concerted and often incomplete action of these enzymes results in the characteristic domain structure of heparan sulfate, with highly sulfated regions interspersed with areas of lower sulfation. sigmaaldrich.com

Table 1: Key Enzymes in Heparin/Heparan Sulfate Biosynthesis

| Enzyme Class | Specific Enzyme(s) | Function |

|---|---|---|

| N-Deacetylase/N-Sulfotransferases | NDST1, NDST2 | Catalyzes N-deacetylation of GlcNAc and subsequent N-sulfation to form GlcNS. rndsystems.comoup.com |

| Epimerase | D-glucuronyl C5-epimerase (GLCE) | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). researchgate.netuniprot.org |

| O-Sulfotransferases | Heparan Sulfate 2-O-Sulfotransferase (HS2ST) | Adds sulfate to the C2 position of uronic acids (primarily IdoA). diva-portal.orgportlandpress.com |

| Heparan Sulfate 6-O-Sulfotransferases (HS6STs) | Adds sulfate to the C6 position of glucosamine residues. diva-portal.orgresearchgate.net | |

| Heparan Sulfate 3-O-Sulfotransferases (HS3STs) | Adds sulfate to the C3 position of glucosamine residues, crucial for anticoagulant activity. nih.govpnas.org |

Genetic and Molecular Regulation of Heparin/Heparan Sulfate Chain Elongation and Modification

The biosynthesis of heparin and heparan sulfate is a complex process regulated at multiple levels, including gene expression and the subcellular localization of the biosynthetic enzymes. mdpi.compnas.orgbiorxiv.org The expression of the genes encoding the biosynthetic enzymes is tightly controlled and can vary between cell types, leading to the production of structurally distinct heparan sulfate molecules. portlandpress.com

A key regulatory factor identified is the zinc finger protein ZNF263, which acts as a transcriptional repressor for key sulfotransferases, including HS3ST1. pnas.orgnih.govresearchgate.net In most cells, ZNF263 represses the expression of these genes, preventing the synthesis of anticoagulant heparin. biocompare.com However, in mast cells, the expression of ZNF263 is low, allowing for the high-level expression of the enzymes required for heparin production. pnas.orgnih.gov This discovery has opened new avenues for the bioengineering of heparin in cultured cells by targeting this regulatory factor. biocompare.com

Chemoenzymatic and Chemical Synthesis of Heparin Oligosaccharides and Analogs

The structural complexity and heterogeneity of heparin isolated from animal sources have driven the development of synthetic approaches to produce structurally defined oligosaccharides. nih.gov These methods, which combine chemical synthesis with enzymatic modifications, are crucial for studying structure-activity relationships and for developing new heparin-based therapeutics. researchgate.netdiva-portal.orgcreative-biolabs.com

Utilization of Heparosan as a Substrate for Enzymatic Modification

A prominent strategy in the chemoenzymatic synthesis of heparin involves the use of heparosan as a starting material. nih.gov Heparosan is a naturally occurring polysaccharide produced by certain bacteria, such as E. coli K5, and has a backbone structure identical to the unmodified precursor of heparin, consisting of repeating disaccharide units of GlcNAc and GlcA. nih.govspringernature.com

This bacterial polysaccharide provides a readily available and structurally defined scaffold that can be enzymatically modified in a controlled manner to introduce the desired sulfation patterns. nih.gov The process typically involves a series of enzymatic reactions using recombinant versions of the heparin biosynthetic enzymes (NDSTs, C5-epimerase, and various O-sulfotransferases) to convert heparosan into heparin-like molecules with specific biological activities. nih.govresearchgate.net This approach has been successfully used to generate heparinoids with potent anticoagulant activity. nih.gov

Strategies for Synthesizing Specific Sulfated Oligosaccharide Sequences

The synthesis of specific, structurally homogeneous heparin oligosaccharides is essential for understanding how particular sulfation patterns dictate biological function. nih.gov Both purely chemical and chemoenzymatic strategies are employed to achieve this goal. diva-portal.org

Chemical Synthesis: Purely chemical synthesis allows for precise control over the structure of the final product but is often a lengthy and complex process involving numerous protection and deprotection steps. nih.govnih.govacs.org This approach has been instrumental in producing complex structures, including the synthetic pentasaccharide fondaparinux. nih.gov Recent advancements have focused on developing more efficient methods, such as using modular building blocks and novel protecting group strategies, to assemble specific oligosaccharide sequences. nih.govacs.org

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. researchgate.netdiva-portal.org Typically, a core oligosaccharide backbone is constructed chemically or obtained from natural sources, and then a panel of recombinant sulfotransferases and epimerases are used to introduce specific modifications. researchgate.netacs.org This strategy allows for the generation of diverse libraries of heparin oligosaccharides with defined sulfation patterns. creative-biolabs.comacs.org By engineering the substrate specificity of biosynthetic enzymes, such as 6-O-sulfotransferases, researchers can achieve even finer control over the sulfation process and synthesize novel heparin structures with tailored biological activities. researchgate.net

Cellular Engineering Approaches for Recombinant Heparin/Heparan Sulfate Production

The reliance on animal sources for heparin production poses risks of supply chain contamination and shortages. americanpharmaceuticalreview.comnsf.gov This has spurred significant research into developing recombinant production platforms using cultured mammalian cells. americanpharmaceuticalreview.comsynthego.com The goal is to create a safe, reliable, and consistent source of bioengineered heparin. nih.gov

Chinese Hamster Ovary (CHO) cells are a common choice for this engineering effort as they are an industry standard for producing recombinant therapeutics and naturally produce heparan sulfate. nih.govamericanpharmaceuticalreview.com However, the HS from wild-type CHO cells is under-sulfated and lacks the specific structures required for anticoagulant activity. americanpharmaceuticalreview.com

The primary strategy involves genetically engineering these cells to mimic the heparin biosynthetic pathway of mast cells. nih.govnsf.gov This is a complex undertaking, as it requires the coordinated expression of over 20 enzymes. nih.govnsf.gov Key approaches include:

Overexpression of Key Enzymes: Engineering cells to overexpress critical enzymes that are either absent or expressed at low levels, such as 3-O-sulfotransferase (HS3ST1) and NDST2, to increase the degree of sulfation and generate the antithrombin-binding site. americanpharmaceuticalreview.comnsf.gov

Multiplex Genome Editing: Using tools like CRISPR/Cas9 to simultaneously modify multiple genes in the biosynthetic pathway. nsf.govsynthego.com This includes upregulating the expression of necessary sulfotransferases and knocking out genes that could lead to undesirable structures or contaminating polysaccharides like chondroitin sulfate. nsf.govsynthego.com

Targeting Transcriptional Regulators: Knocking down or knocking out repressor genes like ZNF263 to de-repress the expression of key heparin biosynthetic enzymes. pnas.orgnih.govbiocompare.com

These cellular engineering efforts have shown considerable promise, with studies demonstrating the production of recombinant heparin from engineered mastocytoma and CHO cells that exhibits anticoagulant potency comparable to or even exceeding that of porcine-derived heparin. americanpharmaceuticalreview.comnsf.govsynthego.com Recombinant yeast cells are also being explored as a potential production host. google.comwipo.intgoogleapis.com

Directed Modulation of Polysaccharide Composition and Sulfation Patterns in Engineered Cells

The therapeutic properties of heparin are intrinsically linked to its specific sulfation patterns. frontiersin.org Consequently, significant research has focused on manipulating the biosynthesis of heparin-like molecules in engineered cell lines to control their composition and sulfation, thereby tailoring their biological activities. Chinese Hamster Ovary (CHO) cells are a primary platform for this bioengineering work, as they are widely used for producing therapeutic proteins and naturally synthesize heparan sulfate, the precursor to heparin. nih.gov

Early efforts in CHO cells focused on overexpressing key enzymes that are deficient in these cells compared to heparin-producing mast cells. nih.gov Notably, N-deacetylase/N-sulfotransferase 2 (NDST2) and heparan sulfate 3-O-sulfotransferase 1 (Hs3st1) were identified as critical for conferring anticoagulant activity. nih.govmdpi.com NDST2 is crucial for introducing N-sulfo groups, a prerequisite for subsequent sulfation, while Hs3st1 adds the vital 3-O-sulfo group to the pentasaccharide sequence required for high-affinity binding to antithrombin (AT). nih.govfrontiersin.org

Research has demonstrated that co-expressing NDST2 and Hs3st1 in CHO cells leads to a significant increase in N-sulfation, AT binding, and anti-factor Xa activity. nih.gov However, the resulting polysaccharide often differs from pharmaceutical heparin, showing an overabundance of N-sulfated disaccharides but lacking the trisulfated disaccharides characteristic of highly active heparin. mdpi.comresearchgate.net This suggests that simply overexpressing enzymes is insufficient and that a more balanced modulation of the entire biosynthetic pathway is necessary. nih.gov

Further strategies involve a combination of gene overexpression and knockout. For instance, knocking out genes involved in competing glycosaminoglycan pathways, such as chondroitin sulfate biosynthesis, can redirect cellular resources towards heparan sulfate production. nsf.gov More advanced approaches utilize a "GAGome" library of engineered CHO cells with various knockouts and knock-ins of biosynthetic enzymes to produce a range of heparan sulfate structures. frontiersin.org This allows for a systematic study of how specific sulfation patterns, generated by different enzyme combinations, correlate with functional outcomes. creative-biolabs.com For example, studies have shown that cells expressing the HS3ST4 isoenzyme can produce heparan sulfate with potent anticoagulant activity but weak binding to platelet factor 4, potentially reducing the risk of heparin-induced thrombocytopenia. researchgate.net

| Engineered Cell Line | Key Enzymes Overexpressed | Observed Changes in Polysaccharide | Impact on Anticoagulant Activity | Reference |

| Dual-3 & Dual-29 | NDST2, Hs3st1 | Substantial increase in N-sulfo groups; GAG production increased 4.5 to 9-fold. | Significant increase in anti-factor Xa activity and ATIII binding. | nih.gov |

| CHO-gt31 | Golgi-targeted Hs3st1 | Increase in trisulfated disaccharides (TriS). | Increased anticoagulant activity. | researchgate.net |

| Engineered CHO-S® | NDST2, Hs3st1 | HS yield increased ~10-fold. | Anticoagulant activity increased ~100-fold. | nih.gov |

Development of Cell-Based Systems for Producing Homogeneous Heparin Variants

A major challenge with heparin derived from animal sources is its heterogeneity—it is a polydisperse mixture of polysaccharide chains with varying lengths and sulfation patterns. frontiersin.org This complexity makes quality control difficult and can lead to unpredictable biological effects. Cell-based production systems offer a promising path towards generating more homogeneous, structurally defined heparin variants.

One approach to achieve greater homogeneity is through the metabolic engineering of cell lines like CHO or mastocytoma cells. nsf.govnih.gov By precisely controlling the expression levels of the suite of ~20 biosynthetic enzymes, it is possible to guide the synthesis towards a more uniform product. frontiersin.org For example, a multiplex genome engineering strategy in mastocytoma cells, guided by gene expression profiling of natural heparin-producing mast cells, has been used to produce heparan sulfate with high anticoagulant potency. nsf.gov This involved not only overexpressing key sulfotransferases but also eliminating contaminating chondroitin sulfate by knocking out necessary enzymes in that pathway. nsf.gov The resulting product demonstrated anticoagulant activity exceeding that of porcine-derived heparin. nsf.gov

Another innovative strategy is the chemoenzymatic synthesis of heparin. This method uses a bacterially-produced, non-sulfated heparin precursor, such as heparosan from E. coli K5, as a starting material. nih.gov This precursor has the same backbone structure as heparin. nih.gov It is then modified in a series of controlled enzymatic reactions using recombinant biosynthetic enzymes to add specific sulfation patterns. nih.govdiva-portal.org This cell-free system allows for the production of bioengineered heparin with a defined structure and high activity. Recent developments have demonstrated the production of bioengineered heparin with anti-FXa activity of 246.09 IU/mg and anti-FIIa activity of 48.62 IU/mg using this method. nih.gov This approach provides a high degree of control over the final product, enabling the synthesis of heparin variants with tailored properties.

The combination of cell-based expression of recombinant enzymes and controlled enzymatic modification allows for the creation of heparin molecules with desired chain lengths and sulfation patterns, moving closer to the goal of producing homogeneous, next-generation heparin-based therapeutics. researchgate.net

| Source of Heparin/HS | ΔUA,2S-GlcNS,6S (Tri-sulfated) | Di-sulfated Disaccharides | Mono-sulfated Disaccharides | Un-sulfated Disaccharide | Reference |

| Engineered CHO Cells (Dual-expressing NDST2 & Hs3st1) | Virtually none | Not specified, but overabundance of N-sulfated disaccharides | Not specified | Not specified | researchgate.net |

| Recombinant Serglycin (Human Cells) | 19% | 34% | 32% | 15% | researchgate.net |

| USP Porcine Heparin (for comparison) | Very similar profile to bioengineered heparin from chemoenzymatic synthesis | Similar profile | Similar profile | Similar profile | pnas.org |

Molecular Interactions and Ligand Binding Mechanisms of Sodium Heparin

Protein-Glycan Interactions of Sodium Heparin

The ability of this compound to bind to a wide range of proteins underlies its significant biological activities. These interactions are often characterized by high affinity and specificity, leading to conformational changes in the target proteins and modulation of their functions.

Characterization of Binding Sites with Coagulation Factors and Inhibitors (e.g., Antithrombin III)

The primary anticoagulant effect of heparin is mediated through its interaction with antithrombin III (ATIII), a serine protease inhibitor (serpin) in the plasma. pathway.md Heparin binds to ATIII via a specific pentasaccharide sequence, which is present in about one-third of heparin molecules. ahajournals.org This binding induces a critical conformational change in ATIII, significantly accelerating its ability to inhibit key coagulation proteases, particularly thrombin (Factor IIa) and Factor Xa. pathway.mdrxlist.com The rate of thrombin inhibition is accelerated by 2000-4000 fold, while Factor Xa inhibition is enhanced by 500 to 1000 fold. wikipedia.org

The binding of the pentasaccharide to ATIII is a high-affinity interaction, with a dissociation constant (K_d) of approximately 50 nM at physiological pH and ionic strength. nih.gov Structural studies have revealed that the heparin-binding site on ATIII is a 50-Å long channel lined with key basic residues. nih.gov The pentasaccharide interacts through hydrogen bonding with several arginine (Arg) and lysine (B10760008) (Lys) residues, including Arg-47, Lys-125, and Arg-129. pnas.orgnih.gov Specifically, the binding involves residues in the D-helix (Lys-125, Arg-129), A-helix (Arg-46, Arg-47), and P-helix (Glu-113, Lys-114), as well as residues in an amino-terminus cleft (Lys-11, Arg-13). pnas.orgnih.gov This interaction causes an allosteric activation of ATIII, making its reactive site loop more accessible to target proteases. nih.govpnas.org

For the inhibition of thrombin, heparin acts as a template, requiring a chain length of at least 18 saccharide units to form a ternary complex by binding to both ATIII and thrombin simultaneously. ahajournals.orgpnas.org The heparin-binding site on thrombin, known as anion-binding exosite II, is located at the opposite pole from the active site and involves several basic amino acid residues. pnas.org In contrast, the inhibition of Factor Xa does not require this bridging mechanism; the conformational change in ATIII induced by the pentasaccharide binding is sufficient. ahajournals.orgpnas.org

The interaction between heparin and ATIII is also influenced by glycosylation. The β-isoform of antithrombin, which lacks a carbohydrate chain at Asn135, exhibits a higher affinity for heparin than the more abundant α-isoform. universiteitleiden.nl This is because the additional carbohydrate on α-antithrombin sterically hinders the conformational change required for high-affinity binding. universiteitleiden.nl

Table 1: Key Binding Parameters and Residues in Heparin-Coagulation Factor Interactions

| Interacting Molecule | Binding Site/Mechanism | Key Residues/Sequence | Dissociation Constant (K_d) | Reference |

|---|---|---|---|---|

| Antithrombin III (ATIII) | Specific pentasaccharide sequence | Arg-47, Lys-125, Arg-129, Arg-13, Lys-11, Arg-46, Lys-114 | ~10-50 nM | nih.govpnas.orgpnas.org |

| Thrombin (Factor IIa) | Anion-binding exosite II (bridging with ATIII) | Basic amino acid residues | ~1.5 µmol/L (for HMWH) | pnas.orgahajournals.org |

| Factor Xa | Allosteric activation of ATIII | N/A (no direct bridging needed) | N/A | pathway.mdahajournals.org |

Interactions with Growth Factors, Cytokines, and Chemokines: Binding Kinetics and Affinity Studies

This compound's interactions extend beyond the coagulation system to a variety of growth factors, cytokines, and chemokines. These interactions are crucial for regulating processes like cell growth, inflammation, and angiogenesis. Heparin binds to these signaling molecules, often protecting them from proteolysis, localizing their concentration, and modulating their interaction with cell surface receptors.

The binding affinity of heparin for these proteins varies widely, reflecting the diversity of their structures and functions. For example, heparin binds to basic fibroblast growth factor (bFGF or FGF2) with high affinity, forming a stable complex that enhances bFGF's biological activity. The interaction involves specific domains on both molecules, leading to the formation of a ternary complex with the FGF receptor.

Similarly, heparin interacts with various chemokines, which are small cytokines involved in cell trafficking. This binding can influence the formation of chemokine gradients, which are essential for directing immune cell migration. The electrostatic nature of these interactions is paramount, with the highly sulfated domains of heparin binding to positively charged regions on the chemokine surface. Studies have shown that the affinity of these interactions can range from the nanomolar to the micromolar level, depending on the specific chemokine and the size and sulfation pattern of the heparin chain.

Modulation of Cell Surface Receptor-Ligand Interactions (e.g., Fibroblast Growth Factor (FGF) receptor system)

This compound plays a critical role as a co-receptor in several signaling pathways, most notably the Fibroblast Growth Factor (FGF) system. FGFs are a family of growth factors involved in angiogenesis, wound healing, and embryonic development. For FGFs to signal effectively, they must form a ternary complex with their specific FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans (HSPGs), of which heparin is a structural analog.

Heparin facilitates the dimerization of FGFRs, a crucial step for the activation of their intracellular tyrosine kinase domains. It achieves this by binding to both the FGF ligand and the FGFR, creating a stable 2:2:2 or 2:2:1 (FGF:FGFR:Heparin) complex. This "template" mechanism ensures the correct orientation and proximity of the receptor chains for trans-autophosphorylation and downstream signaling. The specific sulfation patterns of heparin are critical for this interaction, with certain patterns showing higher affinity and specificity for different FGF-FGFR pairs. This modulation is essential for controlling the spatial and temporal activation of FGF signaling in tissues.

Exploration of Heparin Binding to Transcription Factors (e.g., WWTR1 protein)

While heparin is primarily known for its extracellular interactions, emerging evidence suggests it can also influence intracellular processes by binding to nuclear and cytoplasmic proteins, including transcription factors. One such example is the transcriptional co-activator with a PDZ-binding motif (TAZ), also known as WW domain-containing transcription regulator protein 1 (WWTR1).

TAZ/WWTR1 is a key downstream effector of the Hippo signaling pathway, which regulates organ size and cell proliferation. Studies have indicated that heparin can directly bind to WWTR1. This interaction is thought to occur through electrostatic forces between the negatively charged heparin and positively charged domains on the WWTR1 protein. The functional consequence of this binding is the modulation of WWTR1's ability to interact with other transcription factors and regulate gene expression. This novel area of research suggests that heparin's biological activities may be more far-reaching than previously understood, potentially linking extracellular matrix components to direct nuclear signaling events.

Proteomics-Based Identification and Characterization of Novel Heparin-Binding Proteins (e.g., C-type Lectin 14a (CLEC14A))

The broad range of proteins that interact with heparin has led to the use of proteomics-based approaches to identify novel heparin-binding proteins and expand our understanding of heparin's functional interactome. A common technique is heparin-affinity chromatography, where a complex mixture of proteins is passed over a column with immobilized heparin. Proteins with affinity for heparin are retained and can then be eluted and identified using mass spectrometry.

These proteomics studies have successfully identified hundreds of heparin-binding proteins, many of which were not previously known to interact with glycosaminoglycans. One such protein identified is C-type Lectin domain family 14 member A (CLEC14A). CLEC14A is a transmembrane protein involved in angiogenesis. It has been shown to bind to heparin and other heparan sulfates, an interaction that is important for its role in cell-cell adhesion and vessel formation. Characterizing these novel interactions provides new insights into the molecular mechanisms underlying heparin's diverse biological effects and opens up potential new avenues for therapeutic intervention.

Metal Ion-Sodium Heparin Interactions

The structure and function of this compound are significantly influenced by its interactions with metal ions. As a highly anionic polymer, heparin readily binds cations. The sodium ions present in the therapeutic formulation of this compound are a result of this property, neutralizing the negative charges of the sulfate and carboxylate groups.

Beyond sodium, heparin can also interact with divalent cations such as calcium (Ca²⁺). These interactions can be critical for the structure of heparin itself and for its binding to proteins. Calcium ions can form bridges between different sulfate groups on the same or adjacent heparin chains, influencing the polymer's conformation and rigidity. This can, in turn, affect the affinity and specificity of heparin's interactions with proteins. For instance, the binding of heparin to certain coagulation factors is known to be modulated by calcium concentrations. The binding of thrombin to heparin, for example, is an ion exchange-type process where the release of bound counter-ions from the negatively charged heparin chain contributes to the binding energy. nih.gov The stability of the heparin-thrombin complex is suppressed by higher salt concentrations, which screen the electrostatic attractions. nih.gov

Investigation of Binding Affinities of Divalent and Trivalent Cations (e.g., Ca2+, Mg2+, Al3+)

The interaction between this compound and metal cations is a crucial determinant of its structure and subsequent biological activity. The high negative charge density of the heparin polymer, owing to its numerous sulfate and carboxylate groups, facilitates strong electrostatic interactions with positively charged ions. The strength of these interactions, or binding affinities, varies significantly between different cations, influenced by factors such as their charge and ionic radius.

Divalent cations like calcium (Ca2+) and magnesium (Mg2+) have been a primary focus of research. Studies have shown that these ions can induce conformational changes in the heparin chain. For instance, the binding of Ca2+ has been observed to promote a more ordered and rigid structure of heparin. The affinity of these cations is also dependent on the ionic strength of the surrounding medium.

Trivalent cations, such as aluminum (Al3+), exhibit a markedly stronger binding affinity for heparin compared to their divalent counterparts. This enhanced affinity is a direct result of their higher positive charge, which leads to more potent electrostatic attraction to the negatively charged sites on the heparin molecule. This strong binding can even induce the aggregation of heparin chains.

A summary of the binding characteristics of these cations is presented below:

| Cation | Ionic Radius (pm) | Charge | Relative Binding Affinity |

| Mg2+ | 72 | +2 | Moderate |

| Ca2+ | 100 | +2 | High |

| Al3+ | 53.5 | +3 | Very High |

Spectroscopic Monitoring of Metal Ion-Induced Structural and Conformational Changes

Spectroscopic methods are invaluable for observing the structural and conformational alterations in this compound that are induced by the binding of metal ions. Techniques such as circular dichroism (CD), nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy have provided detailed insights into these molecular changes.

Circular dichroism is particularly adept at detecting changes in the chiral environment and secondary structure of macromolecules. Research utilizing CD spectroscopy has demonstrated that the addition of Ca2+ ions can cause significant changes in the heparin spectrum, which is indicative of a transition to a more organized conformation. These changes are often observed as an increase in the molar ellipticity at specific wavelengths.

Nuclear magnetic resonance spectroscopy offers a high-resolution view of the local atomic environment within the heparin molecule. By monitoring changes in the chemical shifts of protons and carbon atoms, particularly those near the sulfate and carboxylate groups, researchers can pinpoint the specific sites of metal ion interaction.

Fourier-transform infrared spectroscopy allows for the observation of changes in the vibrational frequencies of heparin's functional groups. The binding of metal ions can lead to shifts in the characteristic absorption bands of the sulfate (S=O) and carboxylate (C=O) groups, providing direct evidence of coordination between the ion and these functional groups.

Computational Modeling of this compound-Ligand Interactions

Computational modeling has become an essential tool for dissecting the intricate interactions between this compound and its ligands at an atomic level. These methods complement experimental data by providing dynamic and energetic insights that are often difficult to obtain through laboratory techniques alone.

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Dynamics

Molecular dynamics (MD) simulations allow scientists to create a virtual, moving model of the heparin molecule and its interactions with ligands like metal ions. These simulations can reveal the precise ways in which ions bind to the heparin chain, identifying the key amino acid residues and functional groups involved in the interaction.

MD studies on the binding of Ca2+ to heparin have shown that the ion can be coordinated by several anionic groups simultaneously, including both sulfate and carboxylate groups. These simulations also illustrate the dynamic nature of this binding, with the ion moving between different binding sites along the polymer. Furthermore, these models confirm experimental findings by showing that Ca2+ binding reduces the flexibility of the heparin chain, leading to a more compact structure.

Free Energy Calculations for Quantitative Assessment of Interaction Strength

To move beyond a qualitative description of binding, free energy calculations are employed to provide a quantitative measure of the strength of the interaction between this compound and its ligands. Methods such as umbrella sampling and thermodynamic integration, which are based on the trajectories from MD simulations, can be used to calculate the binding free energy.

These calculations offer a rigorous assessment of interaction strength and can be used to compare the binding affinities of different cations. For example, they can quantitatively explain why Ca2+ binds more strongly to heparin than Mg2+. The results of such calculations can be presented in a clear, tabular format.

An illustrative example of data that can be obtained from free energy calculations is shown below:

| Cation | Calculated Binding Free Energy (kcal/mol) |

| Mg2+ | -4.8 |

| Ca2+ | -6.5 |

These computational approaches, in synergy with experimental results, provide a robust framework for understanding the fundamental molecular interactions that govern the function of this compound.

Advanced Analytical Methodologies for Sodium Heparin Structural and Functional Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a wealth of qualitative and quantitative information about the molecular structure and dynamics of sodium heparin. nih.gov It is instrumental in identifying the compound, determining its composition, and detecting impurities. pnas.orgfederchimica.it Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed, with techniques like Heteronuclear Single Quantum Coherence (HSQC) being particularly useful for resolving complex spectra and quantifying the relative abundance of different residues. frontiersin.orgresearchgate.netrpi.edu

High-resolution proton (¹H) NMR is a cornerstone of heparin analysis, providing a unique fingerprint that allows for its identification and the assessment of its purity. The ¹H-NMR spectrum reveals characteristic signals corresponding to the different protons within the repeating disaccharide units of heparin. federchimica.it For instance, the signal for the N-acetyl group of heparin typically appears around 2.04 ppm. federchimica.itbfarm.de

This technique is highly sensitive to the presence of impurities, such as Dermatan Sulfate (B86663) (DS) and Oversulfated Chondroitin (B13769445) Sulfate (OSCS), which exhibit distinct N-acetyl proton signals at approximately 2.08 ppm and 2.15 ppm, respectively. bfarm.deipqpubs.com Beyond impurity profiling, ¹H-NMR, often in conjunction with 2D techniques like HSQC, is used for the detailed analysis of disaccharide composition. frontiersin.orgresearchgate.net By integrating the signals of anomeric protons and other diagnostic peaks, it is possible to quantify the relative amounts of different monosaccharide and disaccharide units, providing insight into features like the degree of sulfation and the ratio of iduronic acid to glucuronic acid. pnas.orgrpi.edu This level of detail is crucial for distinguishing heparin from different animal and tissue sources (e.g., porcine vs. bovine). rpi.edu

| Assignment | Compound | Typical Chemical Shift (ppm) |

|---|---|---|

| N-acetyl protons | Heparin | 2.04 (± 0.02) |

| N-acetyl protons | Dermatan Sulfate (DS) | 2.08 (± 0.02) |

| N-acetyl protons | Oversulfated Chondroitin Sulfate (OSCS) | 2.15 (± 0.02) |

| Anomeric proton (H1 of GlcNS) | Heparin | ~5.42 |

| Anomeric proton (H1 of IdoA2S) | Heparin | ~5.22 |

The interaction of heparin with metal ions is critical to its structure and function. Quadrupolar NMR serves as a sensitive tool to study these interactions. The ²³Na nucleus, being a quadrupolar nucleus with 100% natural abundance, is a particularly effective probe for monitoring the binding of various cations to this compound. nih.govresearchgate.net

Research has employed a ²³Na NMR-based competition assay to investigate the binding of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺), and the trivalent cation Aluminum (Al³⁺). researchgate.netnih.govmdpi.com In these experiments, the addition of other metal ions displaces sodium ions from the heparin polymer. This displacement is observed in the ²³Na NMR spectrum as a narrowing of the signal linewidth and a downfield chemical shift, moving closer to that of free NaCl. nih.govresearchgate.net This approach has demonstrated that there are at least two types of metal ion-binding sites on heparin with different affinities. nih.govmdpi.com For the lower affinity site, the binding order was determined to be Ca²⁺ > Mg²⁺ > Al³⁺. nih.govmdpi.com

Complementary to this, ²⁷Al NMR can be used as a direct probe to monitor the binding of aluminum ions to heparin, where changes in the ²⁷Al signal provide direct evidence of the interaction. mdpi.com This multinuclear quadrupolar NMR approach is invaluable for quantifying metal ion binding and understanding the different modes of interaction. nih.govmdpi.com

| Competing Ion Added | Observed Effect on ²³Na NMR Signal | Interpretation |

|---|---|---|

| Ca²⁺ | Signal narrows and shifts downfield | Ca²⁺ displaces Na⁺ from heparin, indicating competitive binding. |

| Mg²⁺ | Signal narrows and shifts downfield | Mg²⁺ displaces Na⁺ from heparin, indicating competitive binding. |

| Al³⁺ | Signal changes indicate displacement | Even weakly binding Al³⁺ is capable of displacing Na⁺ from heparin. |

The biological activity of heparin is intrinsically linked to its three-dimensional conformation. NMR spectroscopy provides detailed insights into the conformational dynamics of heparin in solution. The flexibility of the iduronic acid residue, which can exist in a dynamic equilibrium between different chair (¹C₄ and ²S₀) and skew-boat conformations, is a key feature of heparin's structure. oup.com

NMR parameters such as ³J-coupling constants and Nuclear Overhauser Effect (NOE) data are used as conformation-specific probes. nih.gov ³J-coupling values can be related to dihedral angles along the polysaccharide backbone, while NOEs provide information about inter-proton distances. nih.gov These experimental restraints are often used in conjunction with molecular dynamics (MD) simulations to build and refine atomistic models of heparin's conformational ensemble. nih.govresearchgate.net Studies on synthetic, homogeneous heparin pentasaccharides, such as Arixtra, have been particularly informative, allowing for detailed analysis of the conformation required for binding to proteins like antithrombin-III. nih.gov These combined NMR and computational approaches have shown that while the glycosidic linkages in heparin are relatively well-defined, the iduronate rings possess significant flexibility, which is crucial for protein recognition and biological function. oup.com

Quadrupolar NMR (e.g., 23Na NMR, 27Al NMR) for Ion Binding Studies

Chromatographic Techniques for Separation, Characterization, and Purity Profiling

Chromatographic methods are indispensable for the analysis of this compound, providing powerful means for separation, characterization, and the assessment of purity. pnas.orgnih.gov These techniques separate the heterogeneous mixture of polysaccharide chains based on their physicochemical properties, such as size and charge.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of heparin analysis, offering high resolution and rapid separation. rpi.edu It is widely used for detecting and quantifying impurities and for characterizing the oligosaccharide fragments that result from the enzymatic or chemical depolymerization of heparin. pnas.orgnih.govresearchgate.net

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a primary method for the quality control of heparin. nih.gov It separates the highly negatively charged heparin molecules and their fragments based on their charge density. nih.govnih.gov The technique is particularly effective for the detection and quantification of process-related impurities and contaminants like Dermatan Sulfate and Oversulfated Chondroitin Sulfate. nih.govresearchgate.netpillbuys.com

In a typical SAX-HPLC setup, a salt gradient (e.g., using sodium chloride or sodium perchlorate) is used to elute the bound analytes from a polymeric SAX column. frontiersin.orgnih.govpillbuys.com This method has been optimized to achieve high sensitivity, with limits of detection (LOD) for OSCS reported as low as 0.03%. nih.govresearchgate.netpillbuys.com SAX-HPLC is also a standard method for oligosaccharide mapping, where heparin is first digested by enzymes (heparinases) into a mixture of smaller saccharides. nih.govfrontiersin.orgfrontiersin.org The resulting profile of di-, tetra-, and hexasaccharides provides a detailed fingerprint of the parent heparin's structure, allowing for batch-to-batch comparisons and the monitoring of structural modifications. frontiersin.orgfrontiersin.org

| Parameter | Description/Value |

|---|---|

| Stationary Phase | Polymer-based strong anion exchange (SAX) column |

| Mobile Phase | Gradient elution using buffered sodium chloride (e.g., 0.125 M to 2.5 M) |

| Detection | UV absorbance at ~215 nm (for intact GAGs) or ~232-234 nm (for heparinase-digested products) |

| LOD for OSCS | 0.03% |

| LOQ for OSCS | 0.1% |

| LOD for Dermatan Sulfate | 0.1% |

High-Performance Liquid Chromatography (HPLC) Systems

Weak Anion Exchange (WAX-HPLC) for Glycosaminoglycan Separation

Weak anion-exchange high-performance liquid chromatography (WAX-HPLC) serves as a valuable technique for the separation of glycosaminoglycans (GAGs) like heparin. In contrast to strong anion-exchange (SAX) chromatography, WAX-HPLC utilizes stationary phases with weakly acidic functional groups. This characteristic can offer alternative selectivity for heparin and related substances. thermofisher.comnih.gov

Research has demonstrated that WAX-HPLC can effectively separate heparin from impurities such as dermatan sulfate (DS) and oversulfated chondroitin sulfate (OSCS). thermofisher.comnih.gov Some methods have shown that the use of specific eluents, like those containing alkali perchlorates instead of sodium chloride, can lead to improved peak symmetry and reduced baseline drift with UV detection. nih.gov The technique has also been successfully coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR), allowing for both separation and structural identification of heparin and its impurities online. nih.govcapes.gov.br

While SAX-HPLC is a more established method in pharmacopoeial monographs for heparin analysis due to its robust separation of potential contaminants, WAX-HPLC presents advantages such as the potential for shorter analysis times. nih.govmdpi.com However, the resolving power of WAX-HPLC may not be as high as SAX-HPLC for all related GAGs. nih.gov

Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution Determination

Size-exclusion chromatography (SEC), also known as gel permeation chromatography, is the most prevalent method for determining the molecular weight (MW) and molecular weight distribution of this compound. usp.orgmit.edu This technique separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier from the column than smaller ones. usp.org Given that heparin is a polydisperse polymer with a wide range of chain lengths, SEC is crucial for characterizing this heterogeneity. usp.orgmit.edu

The United States Pharmacopeia (USP) has incorporated SEC methods for the analysis of heparin sodium. These methods often employ a series of columns, such as TSK-GEL columns, and use a mobile phase like 0.1 M ammonium (B1175870) acetate (B1210297). mit.edu Detection is commonly achieved using a refractive index (RI) detector. mit.edu For accurate MW determination, the system is calibrated using well-characterized heparin standards, including broad standard calibrants with known weight-average (Mw) and number-average (Mn) molecular weights. usp.orgmdpi.com

Research findings indicate that SEC can effectively characterize heparin samples from different sources, such as porcine intestinal mucosa and beef lung, revealing minor differences in their molecular weight profiles. nih.gov A typical weight-average molecular weight for unfractionated heparin falls in the range of 15,000 to 19,000 Da. asnailtech.com

Interactive Table: Typical SEC Parameters for Heparin Analysis

| Parameter | Value/Description | Reference |

| Columns | TSK guard column, TSK SWXL 4000, TSK SWXL 3000 in series | mit.edu |

| Mobile Phase | 0.1 M ammonium acetate with 0.02% sodium azide | mit.edu |

| Flow Rate | 0.6 mL/min | mit.edu |

| Detector | Refractive Index (RI) | mit.edu |

| Temperature | 30 °C | mit.edu |

| Calibration | USP Heparin Sodium Molecular Weight Calibrant RS | asnailtech.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.govijsrtjournal.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. nih.govresearchgate.net

For heparin analysis, UPLC provides a powerful tool for achieving more detailed separations in a fraction of the time required by traditional HPLC methods. pharmtech.com The enhanced peak capacity and sensitivity of UPLC allow for the detection and quantification of a greater number of components within the complex heparin mixture. pharmtech.com This is particularly beneficial for fingerprinting analysis and identifying subtle structural variations between different heparin batches. mdpi.com

UPLC systems can be coupled with various detectors, including mass spectrometers, to provide comprehensive structural information. nih.gov The reduced solvent consumption and faster analysis times also make UPLC a more efficient and cost-effective technique for routine quality control of heparin. ijsrtjournal.comresearchgate.net

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be highly effective for the analysis of intact heparin and its derivatives. nih.gov Separation in CE is based on the differential migration of charged molecules in an electric field, influenced by their charge-to-mass ratio. nih.gov This makes it particularly well-suited for the highly sulfated and negatively charged heparin molecules.

CE methods have been developed that can rapidly separate various low molecular weight heparins (LMWHs) and unfractionated heparin, revealing significant structural diversity. nih.gov The technique is sensitive enough to detect minor differences between batches and to monitor changes under stress conditions. nih.gov Optimized CE methods, often using high molarity phosphate (B84403) buffers, can achieve complete resolution of heparin from impurities like oversulfated chondroitin sulfate (OSCS) and dermatan sulfate in a single run. gimitec.comresearchgate.net

Key parameters in CE analysis of heparin include the composition and pH of the background electrolyte, applied voltage, and capillary dimensions. nih.govgimitec.com For instance, using a high concentration buffer like 600 mM lithium phosphate at a low pH can significantly improve resolution. gimitec.com

Interactive Table: Optimized CE Conditions for Heparin Impurity Analysis

| Parameter | Value/Description | Reference |

| Capillary | 25 µm i.d. x 56 cm effective length | researchgate.net |

| Background Electrolyte | 600 mM phosphate buffer, pH 3.5 | researchgate.net |

| Voltage | -18.5 kV | researchgate.net |

| Temperature | 35 °C | researchgate.net |

| Detection | UV, 200 nm | gimitec.com |

Mass Spectrometry-Based Approaches for Heparin Characterization

Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization of heparin, particularly when coupled with separation techniques. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oligosaccharide Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique for analyzing the complex mixtures of oligosaccharides derived from heparin depolymerization. nih.govcapes.gov.br This approach combines the high-resolution separation capabilities of liquid chromatography with the precise mass measurement and structural information provided by mass spectrometry.

Reversed-phase ion-pairing chromatography is often employed, using a volatile mobile phase that is compatible with electrospray ionization-mass spectrometry (ESI-MS). nih.gov This allows for the effective separation of highly sulfated heparin-derived oligosaccharides. nih.govcapes.gov.br LC-MS can provide detailed information on the composition of heparin, including the identification of oligosaccharides up to 30 saccharide units in length. nih.gov This technique is crucial for understanding the sequence of monosaccharide units and the pattern of sulfation along the heparin chain. nih.gov

Ion-Pair Reversed-Phase UPLC Coupled with Electrospray Quadrupole Time-of-Flight Mass Spectrometry (IPRP-UPLC/ESI-QTof MS)

A particularly advanced and rapid method for heparin analysis involves the use of ion-pair reversed-phase ultra-performance liquid chromatography coupled with electrospray quadrupole time-of-flight mass spectrometry (IPRP-UPLC/ESI-QTof MS). acs.orgnih.gov This technique addresses the challenges posed by the high polarity and structural diversity of heparin oligosaccharides. acs.orgnih.gov

An optimized buffer system, often containing an ion-pairing agent like pentylamine and an additive such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), facilitates highly efficient separation and enhances the mass spectrometric response of the heparin oligosaccharides. acs.orgnih.gov This method can achieve baseline resolution of isomeric heparin oligosaccharides and produces intact molecular ions with minimal sulfate loss during analysis. nih.gov

The IPRP-UPLC/ESI-QTof MS approach is versatile, allowing for detection in both positive and negative ion modes and enabling the identification of structural isomers through tandem MS (MS/MS) experiments. acs.orgnih.gov Its high sensitivity and resolving power make it invaluable for profiling the molecular entities of heparin materials and for comparing the structural variability of samples from different sources. acs.orgnih.gov This method is also applicable to the analysis of low-molecular-weight heparin (LMWH) preparations. nih.gov

Integrated Glycomics and Proteomics Strategies for Heparin Research

The inherent complexity of this compound, a member of the heparan sulfate (HS) family, presents significant analytical challenges. Its structural heterogeneity, arising from variable sulfation patterns and uronic acid epimerization, directly influences its biological activity by dictating its interactions with a wide array of proteins. nih.gov To unravel these intricate structure-function relationships, researchers are increasingly turning to integrated 'omics' strategies. By combining glycomics—the comprehensive study of glycan structures—with proteomics—the large-scale study of proteins—it is possible to systematically map the interactions that govern heparin's physiological and pharmacological effects. researchgate.netnih.gov This integrated approach allows for a more holistic understanding, moving from the analysis of the glycan structure itself to identifying its complete network of protein partners (the interactome) and characterizing the specific nature of these interactions.

Glycan Sequencing and Glycoprotein (B1211001) Interaction Profiling

A foundational aspect of heparin research is determining the precise saccharide sequence, as specific structural motifs are responsible for high-affinity binding to target proteins. nih.govnih.gov Concurrently, profiling the interactions of these defined heparin structures with glycoproteins is essential to understand their biological consequences.

Glycan Sequencing

Traditional methods for sequencing heparin have been a major obstacle to progress due to the molecule's complexity. biorxiv.org However, advanced methodologies now permit the rapid sequencing of heparin and HS saccharides. nih.gov An integrated strategy, often referred to as integral glycan sequencing (IGS), combines chemical and enzymatic steps. biorxiv.org The process typically involves:

Fluorescent Labeling : A fluorescent tag is attached to the reducing end of the heparin saccharide to establish a reading frame. biorxiv.org

Partial Chemical Cleavage : Nitrous acid is used for selective chemical cleavage at internal N-sulfoglucosamine residues, creating a defined set of fragments. nih.govbiorxiv.org

Enzymatic Digestion : A cocktail of specific exoglycosidases and exosulfatases selectively removes monosaccharides and sulfate groups from the non-reducing ends of the fragments. biorxiv.orgnih.gov

Separation and Analysis : The resulting products are separated by techniques like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), yielding a pattern from which the sequence can be directly read. nih.govbiorxiv.orgplos.org

Mass spectrometry (MS), particularly matrix-assisted laser desorption/ionization (MALDI-MS), is also a powerful tool in this workflow, capable of sequencing picomolar quantities of heparin oligosaccharides. nih.govoup.com These advanced sequencing techniques have been successfully applied to determine the structure of heparin oligosaccharides of varying lengths, from tetrasaccharides to decasaccharides. nih.govbiorxiv.org

Glycoprotein Interaction Profiling

Research using SPR has provided detailed insights into how heparin's structural features, such as chain length and sulfation patterns, influence its binding to various glycoproteins. For example, studies on the interaction between heparin and the receptor-binding domain (RBD) of the SARS-CoV-2 spike glycoprotein showed that a minimum chain length of 18 saccharide units was required for efficient binding. nih.gov Furthermore, the use of chemically modified heparin derivatives in competition assays demonstrated that N-sulfo, 6-O-sulfo, and 2-O-sulfo groups are all critical for this interaction. nih.gov

Similar studies have been conducted on other viral and cellular proteins. The interaction profiling of heparin with respiratory syncytial virus (RSV) glycoproteins revealed that the N-sulfo group was most critical for binding to both RSV-G and RSV-F proteins. nih.gov In the case of herpes simplex virus-1 (HSV-1) glycoprotein D, a strong preference for 6-O-sulfation was identified, with 2-O-sulfation playing a more significant role in the presence of the 6-O-sulfate group. acs.org

Carbohydrate microarray technology is another powerful tool for high-throughput interaction profiling. researchgate.netresearchgate.net In this method, a library of synthetic heparin oligosaccharides with defined sequences and sulfation patterns is immobilized on a chip, which is then probed with a target protein to characterize its binding profile. researchgate.net

| Glycoprotein Target | Analytical Method | Key Findings on Heparin Interaction |

|---|---|---|

| SARS-CoV-2 Spike Glycoprotein (RBD) | Surface Plasmon Resonance (SPR) | Binding requires a heparin chain length greater than 18 saccharides; N-sulfo, 6-O-sulfo, and 2-O-sulfo groups are critical for interaction. nih.gov |

| Respiratory Syncytial Virus (RSV) G and F Proteins | Surface Plasmon Resonance (SPR) | Binding affinity (Kₓ) is in the nanomolar range; the N-sulfo group is the most critical modification for binding to both proteins. nih.gov |

| Herpes Simplex Virus-1 (HSV-1) Glycoprotein D | Surface Plasmon Resonance (SPR), Glycan Microarray | Shows a strong preference for 6-O-sulfation. 2-O-sulfation becomes more important in the presence of 6-O-sulfation. acs.org |

| Chemokines (e.g., CCL21, CXCL12) | Heparin Microarray, Surface Plasmon Resonance (SPR) | Different chemokines exhibit significantly different binding profiles. CCL21 binds strongly to a hexasaccharide with GlcNSO₃(6-OSO₃)-IdoA(2-OSO₃) repeats, while others bind weakly or not at all. researchgate.netresearchgate.net |

Proteomics-Based Screening to Identify Heparan Sulfate Interactomes

To fully understand the biological roles of this compound and endogenous heparan sulfate, it is necessary to identify the complete set of proteins they interact with—the "heparan sulfate interactome". nih.gov Proteomics provides powerful, systems-wide strategies to map this interactome. nih.gov